An In-depth Technical Guide to the Physicochemical Properties of N-Propyl-sulfamide Sodium Salt
An In-depth Technical Guide to the Physicochemical Properties of N-Propyl-sulfamide Sodium Salt
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Propyl-sulfamide sodium salt (CAS No. 1642873-03-7) is a key organic intermediate with significant applications in pharmaceutical synthesis, most notably as a precursor in the manufacturing of the dual endothelin receptor antagonist, Macitentan.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of N-Propyl-sulfamide sodium salt, offering a critical resource for researchers and professionals in drug development. The document details the compound's chemical identity, physical and chemical properties, and provides standardized protocols for its analysis. By integrating established scientific principles with practical, field-proven insights, this guide aims to facilitate a deeper understanding of this crucial synthetic building block.
Chemical Identity and Molecular Structure
N-Propyl-sulfamide sodium salt is an organic compound characterized by a sulfamide functional group N-alkylated with a propyl moiety and existing as a sodium salt.[3] The presence of the sodium ion enhances its polarity and solubility in aqueous media compared to its parent compound, N-Propyl-sulfamide.[2]
Molecular Formula: C₃H₉N₂NaO₂S[2]
Molecular Weight: 160.17 g/mol [2]
Synonyms:
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n-propylsulfamide sodium salt[3]
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sodium propylsulfamoylazanide[3]
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Macitentan Intermediate 2[3]
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Propylamino sulfonamide sodium salt[3]
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Sulfamide, N-propyl-, sodium salt (1:1)[3]
Chemical Structure:
Caption: 2D structure of N-Propyl-sulfamide sodium salt.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient (API).
Physical State and Appearance
N-Propyl-sulfamide sodium salt is typically a white to off-white solid.[3]
Melting Point
While no experimental melting point for N-Propyl-sulfamide sodium salt has been identified in the reviewed literature, the analogous potassium salt is reported to have a melting point of 122-124°C (with decomposition).[1] This provides a reasonable estimate, although the actual melting point of the sodium salt may differ.
Solubility
pKa (Acid Dissociation Constant)
Experimental pKa data for N-Propyl-sulfamide sodium salt is not available. The pKa of the parent compound, N-propylsulfamide, can be predicted to be around 11.06, which indicates it is a weak acid. The formation of the sodium salt is a result of the deprotonation of one of the sulfamide nitrogen atoms.
Stability
N-Propyl-sulfamide sodium salt should be stored at room temperature under an inert gas.[4] As with many organic salts, it is susceptible to degradation in the presence of strong acids or bases and may be hygroscopic.
Synthesis and Purification
The synthesis of N-Propyl-sulfamide sodium salt involves a two-step process: the formation of N-propylsulfamide followed by its conversion to the sodium salt.
Synthesis of N-Propylsulfamide
A common laboratory-scale synthesis involves the reaction of propylamine with a suitable sulfonylating agent, such as sulfamoyl chloride.[2] The reaction is typically carried out in an inert solvent.
Formation of the Sodium Salt
The sodium salt is prepared by reacting N-propylsulfamide with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium methoxide, in a suitable solvent like ethanol or a mixture of ethanol and water.[2] The pH of the solution is carefully controlled during the reaction. The final product is then isolated by crystallization.[2]
Caption: General synthesis workflow for N-Propyl-sulfamide sodium salt.
Analytical Methodologies
The characterization and quality control of N-Propyl-sulfamide sodium salt rely on a suite of analytical techniques.
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure.
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¹H NMR: The spectrum is expected to show characteristic signals for the propyl group: a triplet for the terminal methyl protons, a multiplet for the central methylene protons, and a triplet for the methylene protons adjacent to the nitrogen. The NH protons may appear as a broad signal.
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¹³C NMR: Three distinct signals are anticipated for the three non-equivalent carbon atoms of the propyl group.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups. Characteristic absorption bands are expected for the S=O stretching of the sulfonyl group, N-H stretching, and C-H stretching of the propyl group.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of N-Propyl-sulfamide sodium salt and for monitoring the progress of its synthesis.
Elemental Analysis
Elemental analysis for carbon, hydrogen, nitrogen, sulfur, and sodium is used to confirm the empirical formula of the compound.
Safety and Handling
N-Propyl-sulfamide sodium salt is associated with the following hazard statements:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Applications in Drug Development
The primary application of N-Propyl-sulfamide sodium salt is as a key starting material in the synthesis of Macitentan.[2] Macitentan is an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. The purity and quality of the N-Propyl-sulfamide sodium salt intermediate are critical to ensure the efficacy and safety of the final API.
Experimental Protocols
While specific experimental data for some properties of N-Propyl-sulfamide sodium salt are not publicly available, the following are standard, validated protocols for their determination.
Determination of Melting Point
Methodology:
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A small, dry sample of N-Propyl-sulfamide sodium salt is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Determination of Aqueous Solubility
Methodology (Shake-Flask Method):
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An excess amount of N-Propyl-sulfamide sodium salt is added to a known volume of purified water in a sealed, temperature-controlled vessel.
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The mixture is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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The suspension is then filtered to remove the undissolved solid.
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The concentration of the dissolved solute in the clear filtrate is determined by a suitable analytical method, such as HPLC with UV detection.
Caption: Workflow for solubility determination by the shake-flask method.
Conclusion
N-Propyl-sulfamide sodium salt is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of Macitentan. This guide has provided a detailed overview of its known physicochemical properties, synthesis, and analytical methodologies. While some experimental data remains to be fully characterized in the public domain, the information and standardized protocols presented herein offer a valuable resource for scientists and researchers. A thorough understanding of these properties is essential for the efficient and safe use of this compound in drug development and manufacturing.
References
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MySkinRecipes. (n.d.). N-Propyl-sulfamide sodium salt. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). N-Propyl-sulfamide Potassium Salt CAS 1393813-41-6. Retrieved from [Link]
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PubChem. (n.d.). n-Propylsulfamide. Retrieved from [Link]
- Google Patents. (n.d.). WO2017191565A1 - Process for preparation of macitentan.
